Entacapone-d10 is a deuterated form of Entacapone, a compound primarily used in the treatment of Parkinson's disease. The compound's full name is N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, with a molecular formula of and a molecular weight of 305.29 g/mol. Entacapone functions as a potent and selective inhibitor of catechol-O-methyltransferase, an enzyme that metabolizes catecholamines, thereby enhancing the effectiveness of levodopa therapy in Parkinson's patients .
Entacapone is classified as a pharmaceutical agent and falls under the category of enzyme inhibitors, specifically targeting catechol-O-methyltransferase. It is marketed under the trade name Comtan® by Orion Corporation and is often used in conjunction with levodopa and carbidopa to manage symptoms associated with Parkinson's disease .
The synthesis of Entacapone has been improved over time to enhance yield and purity. A notable method involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in a two-component solvent system, often using toluene combined with cyclohexane or ethyl acetate. A catalyst such as piperidine is employed to facilitate the reaction, which typically requires heating to reflux temperatures (approximately 110-120°C) while removing water azeotropically .
The improved process described in recent patents allows for an operationally simple and environmentally friendly synthesis, yielding high-purity E-isomer (up to 99.42%) with minimal Z-isomer content (0.10%) after purification steps involving filtration and drying .
Entacapone possesses a complex molecular structure characterized by its dual aromatic rings and functional groups, which contribute to its biological activity. The stereochemistry of Entacapone includes both E and Z isomers, with the E-isomer being the therapeutically active form. The structural formula can be represented as follows:
The presence of hydroxyl groups on the aromatic ring enhances its interaction with catechol-O-methyltransferase, making it an effective inhibitor .
Entacapone undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves the formation of the E-isomer through condensation reactions that can be influenced by solvent choice and temperature conditions. Additionally, Entacapone can undergo demethylation reactions under specific conditions, leading to potential derivatives that may exhibit different pharmacological properties .
In vitro studies have indicated that Entacapone can be converted into salts with organic bases, which may enhance its solubility and bioavailability in therapeutic applications .
Entacapone acts primarily by inhibiting catechol-O-methyltransferase, which is responsible for the methylation of catecholamines such as dopamine. By blocking this enzyme, Entacapone increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects in managing Parkinson's disease symptoms. This mechanism leads to improved motor control and reduced "off" time in patients undergoing levodopa therapy .
Clinical studies have demonstrated that Entacapone significantly increases daily "on" times (the periods when medication is effective) compared to placebo treatments, thereby improving patient quality of life .
Entacapone exhibits several important physical properties:
Chemical properties include stability under standard storage conditions but may degrade when exposed to moisture or extreme temperatures .
Entacapone is primarily utilized in clinical settings for managing Parkinson's disease symptoms. Its role as a catechol-O-methyltransferase inhibitor makes it an essential adjunct therapy for patients experiencing fluctuations in response to levodopa treatment. Additionally, research into deuterated forms like Entacapone-d10 may provide insights into pharmacokinetics and metabolic pathways, potentially leading to improved therapeutic strategies or novel drug formulations .
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8